4-Benzyloxy-5-bromo-1h-indazole
Overview
Description
“4-Benzyloxy-5-bromo-1h-indazole” is a compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods . A series of novel 4-bromo-1H-indazole derivatives have been designed, synthesized, and assayed for their in vitro antibacterial activity . The synthesis of 1H-indazole has been investigated using density functional theory (DFT) and a hydrogen bond propelled mechanism has been proposed .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular structure of “this compound” can be found in various databases .
Chemical Reactions Analysis
Indazole derivatives have been used in various chemical reactions due to their versatile biological activities . A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases .
Scientific Research Applications
Indazole derivatives, including 4-Benzyloxy-5-bromo-1h-indazole, are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds are of significant pharmacological interest due to their wide variety of biological activities. Recent patents (2013-2017) highlight the therapeutic potential of indazole scaffolds in developing novel agents for cancer, inflammation, and neurodegenerative disorders. The emphasis on indazoles reflects their importance in generating new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Anticancer and Anti-inflammatory Applications
Indazole derivatives are researched extensively for their promising anticancer and anti-inflammatory activities. The modifications on the indazole scaffold have led to compounds showing significant efficacy against various cancer cell lines and inflammation models. These derivatives are also explored for disorders involving protein kinases and neurodegeneration, indicating their versatile therapeutic applications (Denya, Malan, & Joubert, 2018).
Chemical Synthesis and Modification
The development of novel indazole-based therapeutic agents often involves sophisticated chemical synthesis and modification techniques. The research in this area aims at enhancing the biological activity, reducing toxicity, and improving the pharmacokinetic properties of indazole derivatives. These efforts are crucial for transitioning from experimental compounds to clinically useful medications (Denya, Malan, & Joubert, 2018).
Mechanism of Action
Target of Action
It is known that indazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the specific target would depend on the particular biological activity being expressed.
Mode of Action
For instance, some indazole derivatives can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial or viral replication, and more .
Result of Action
Given the broad range of biological activities associated with indazole derivatives, the effects could include inhibition of enzyme activity, alteration of receptor signaling, interference with cellular processes, and more .
Future Directions
Properties
IUPAC Name |
5-bromo-4-phenylmethoxy-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-7-13-11(8-16-17-13)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQCJLQVVXXLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2C=NN3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288287 | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-66-5 | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850363-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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